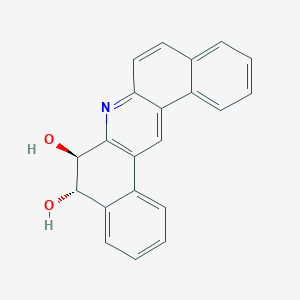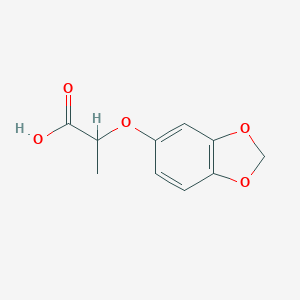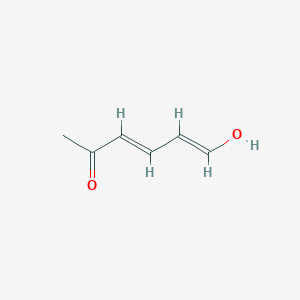
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one, also known as HHD, is a naturally occurring compound found in many plants and fruits. It is a member of the class of compounds known as polyketides, which are produced by the condensation of multiple acetyl-CoA molecules. HHD has been the subject of much scientific research due to its potential applications in medicine and industry.
Mechanism Of Action
The mechanism of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of various signaling pathways. (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been shown to interact with a number of different proteins and receptors in the body, including the NF-kB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical And Physiological Effects
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can inhibit the growth of cancer cells, reduce inflammation, and modulate immune function. In vivo studies have demonstrated that (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can reduce tumor growth and improve survival rates in animal models of cancer.
Advantages And Limitations For Lab Experiments
One of the main advantages of using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments is its wide range of biological activities, which make it a versatile tool for studying various physiological processes. However, there are also some limitations to using (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in lab experiments, including its relatively high cost and limited availability.
Future Directions
There are many potential future directions for research on (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. One area of interest is the development of new drugs based on the structure of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one. Researchers are also exploring the potential applications of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one in the production of food additives, fragrances, and other industrial products. Additionally, there is ongoing research into the mechanisms of action of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one and its potential applications in the treatment of various diseases.
Synthesis Methods
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one can be synthesized through a variety of methods, including microbial fermentation, chemical synthesis, and extraction from natural sources. One of the most common methods for producing (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is through the fermentation of Streptomyces bacteria. This method involves the use of a specialized culture medium containing specific nutrients that promote the growth of the bacteria and the production of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one.
Scientific Research Applications
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been the subject of much scientific research due to its potential applications in medicine and industry. One of the most promising applications of (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one is in the development of new drugs for the treatment of various diseases. (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been shown to have a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In addition, (3E,5E)-6-Hydroxyhexa-3,5-dien-2-one has been found to have potential applications in the production of food additives, fragrances, and other industrial products.
properties
CAS RN |
102605-97-0 |
|---|---|
Product Name |
(3E,5E)-6-Hydroxyhexa-3,5-dien-2-one |
Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(3E,5E)-6-hydroxyhexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2+,5-3+ |
InChI Key |
YLUVSOSEFIBPKJ-ZUVMSYQZSA-N |
Isomeric SMILES |
CC(=O)/C=C/C=C/O |
SMILES |
CC(=O)C=CC=CO |
Canonical SMILES |
CC(=O)C=CC=CO |
synonyms |
2,4-Hexadienal, 5-hydroxy-, (Z,E)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




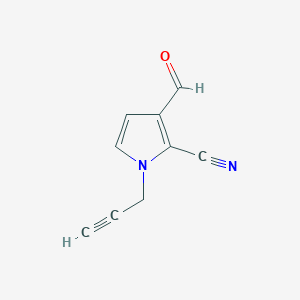

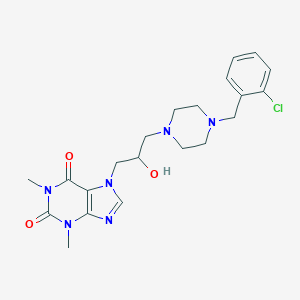
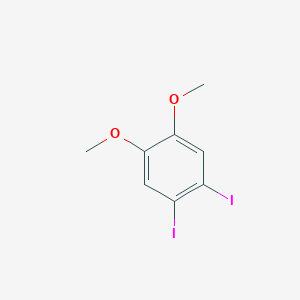
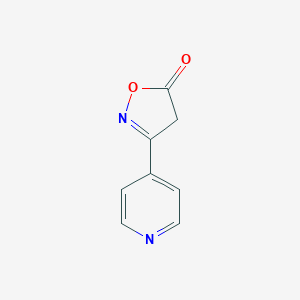
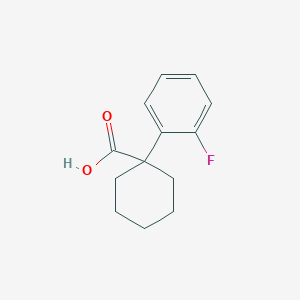
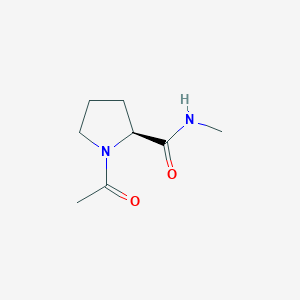
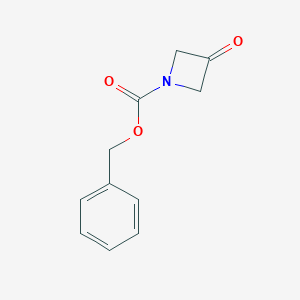
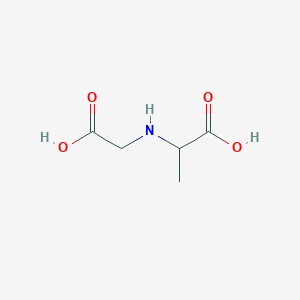
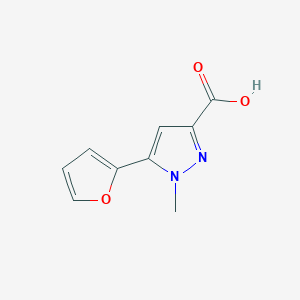
![(5E)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11550.png)
